molecular formula C16H26N6O3 B2893556 7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 797028-11-6

7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2893556
CAS No.: 797028-11-6
M. Wt: 350.423
InChI Key: KWTDWRNFYWPVEY-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H26N6O3 and its molecular weight is 350.423. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

A study highlighted the analgesic and anti-inflammatory properties of purine-2,6-dione derivatives, including compounds similar to the specified chemical, which showed significant activity in in vivo models. These compounds inhibited phosphodiesterase activity and demonstrated a stronger effect than reference drugs, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Psychotropic Activity

Research into arylpiperazine derivatives of purine-2,6-diones has identified compounds with high affinity for serotonin receptors, exhibiting anxiolytic and antidepressant properties. These findings suggest the potential of such compounds, including variations of the specified chemical, in developing treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Serotonin and Dopamine Receptor Targeting

Several studies have synthesized and evaluated derivatives of purine-2,6-dione for their affinity towards serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors. The research aims to identify compounds with potential antidepressant and antipsychotic activities, further underscoring the broad therapeutic applications of these molecules (Chłoń-Rzepa et al., 2015).

Antidepressant and Anxiolytic-like Activity

Further exploration into the pharmacological profile of purine-2,6-dione derivatives has revealed compounds with significant antidepressant and anxiolytic-like activities in vivo. These findings highlight the versatility of these molecules in modulating central nervous system targets and their potential in treating mood disorders (Partyka et al., 2015).

Properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O3/c1-18-5-7-21(8-6-18)11-12-17-14-13(22(12)9-10-25-4)15(23)20(3)16(24)19(14)2/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTDWRNFYWPVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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